molecular formula C35H28F3N5O2 B611423 Torin 1 CAS No. 1222998-36-8

Torin 1

Cat. No.: B611423
CAS No.: 1222998-36-8
M. Wt: 607.6 g/mol
InChI Key: AKCRNFFTGXBONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Torin 1 is a potent and selective ATP-competitive inhibitor of mTOR (mammalian target of Rapamycin) kinase . mTOR is the catalytic subunit of two functionally distinct complexes, mTORC1 and mTORC2, that promote cell growth, proliferation, and survival . These multi-component mTOR complexes are comprised of different binding partners that confer separate functions .

Mode of Action

Unlike classical mTOR inhibitors such as Rapamycin, this compound effectively blocks the phosphorylation of both mTORC1 and mTORC2 . This inhibition of mTOR mimics cellular starvation by blocking signals required for cell growth and proliferation . Interestingly, this compound has also been shown to have cytotoxic and cytostatic effects in rapamycin-resistant cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the phosphorylation of mTORC1 substrates S6K (Ser235/236) and 4E-BP1 (Thr37/46), as well as the mTORC2 substrate AKT (Ser473), resulting in suppression of tumor cell migration, proliferation, and S-phase entry . This compound also promotes a Polo and Cdr2 kinase-controlled drop in Wee1 levels .

Pharmacokinetics

It is known that this compound is soluble in dmso at 2mg/ml .

Result of Action

The inhibition of mTOR by this compound leads to several molecular and cellular effects. In HeLa cells, this compound induces autophagy . It impairs cell growth and proliferation by suppressing the rapamycin-resistant functions of mTORC1 . In human monocytes and myeloid dendritic cells, this compound prevents decreases in the anti-inflammatory potency of glucocorticoids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in cells exposed to a relatively low concentration of iron, this compound has similar effects to another mTOR inhibitor, rapamycin . At a higher concentration of iron, this compound, instead of rapamycin, could further aggravate iron-induced cytotoxicity, and mitochondrial ros levels were significantly higher in this compound-treated cells . This suggests that the cellular environment, such as the presence of iron, can significantly influence the action of this compound.

Safety and Hazards

Torin 1 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

There is ongoing research into the role of Torin 1 in autophagy, a cellular process implicated in a wide range of (patho)physiological processes including maintenance of cellular homeostasis, neurodegenerative disorders, aging, and cancer . Future research will also focus on the ability of this compound to rescue the autophagy inhibition associated with treatment of certain lipids .

Biochemical Analysis

Biochemical Properties

Torin 1 plays a significant role in biochemical reactions by inhibiting mTOR kinase activity. It interacts with the catalytic subunit of mTOR, effectively blocking the phosphorylation of mTORC1 and mTORC2. This inhibition mimics cellular starvation, leading to the induction of autophagy . This compound has been shown to interact with various enzymes and proteins, including those involved in autophagy regulation, such as Beclin 1 .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting mTOR activity. It influences cell function by blocking cell growth and proliferation signals, leading to the induction of autophagy . Additionally, this compound has cytotoxic and cytostatic effects on rapamycin-resistant cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting mTORC1 and mTORC2 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of mTOR kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets of mTORC1 and mTORC2, leading to the suppression of cell growth and proliferation signals . This compound also induces autophagy by mimicking cellular starvation and blocking mTOR-mediated signals required for cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable for up to six months when stored properly at -20°C . Over time, this compound induces autophagy and affects cellular function by inhibiting mTOR activity. Long-term effects observed in in vitro and in vivo studies include sustained autophagy induction and cytotoxic effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits mTOR activity and induces autophagy without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and increased mitochondrial reactive oxygen species (ROS) levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to autophagy and cell growth regulation. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . By inhibiting mTOR activity, this compound affects the balance between anabolic and catabolic processes in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . This compound’s distribution is crucial for its effectiveness in inhibiting mTOR activity and inducing autophagy .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with mTOR complexes. It may also localize to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function in inhibiting mTOR and inducing autophagy .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Torin 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties.

Properties

IUPAC Name

1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRNFFTGXBONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678621
Record name Torin-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222998-36-8
Record name Torin-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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